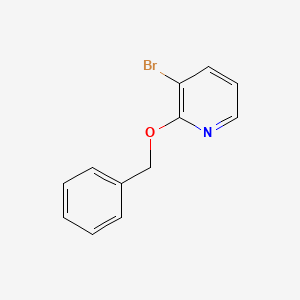

2-Benzyloxy-3-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBPHGSYVPJXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563270 | |

| Record name | 2-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-49-4 | |

| Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-3-bromopyridine, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52200-49-4 | N/A |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2] |

| Molecular Weight | 264.12 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | Not specified (likely off-white to light yellow solid) | N/A |

| Storage Conditions | Sealed in a dry environment at room temperature | N/A |

| Melting Point (of isomer 2-benzyloxy-5-bromopyridine) | 45-48°C | [3] |

| Boiling Point (of isomer 2-benzyloxy-5-bromopyridine) | 178-178.5°C at 14 Torr | [3] |

| Solubility | Not specified (expected to be soluble in common organic solvents) | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the Williamson ether synthesis. This method utilizes the reaction of a deprotonated 3-bromo-2-hydroxypyridine with a benzyl halide. While a specific detailed protocol for this exact compound is not widely published, a general procedure can be inferred from standard organic chemistry practices and related syntheses.

Experimental Protocol: General Synthesis

Materials:

-

3-Bromo-2-hydroxypyridine

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of 3-bromo-2-hydroxypyridine in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.

-

Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 3-position of the pyridine ring. This bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity makes it a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.

A significant application of this compound is in the synthesis of antagonists for the corticotropin-releasing factor (CRF) receptor. CRF and its receptors are key players in the body's response to stress, and dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety and depression. By acting as a scaffold, this compound allows for the introduction of diverse functionalities at the 3-position, leading to the development of potent and selective CRF receptor antagonists.

Caption: Synthetic utility in CRF receptor antagonist development.

Corticotropin-Releasing Factor (CRF) Receptor Signaling Pathway

Corticotropin-releasing factor (CRF) mediates its effects by binding to two main types of G-protein coupled receptors (GPCRs): CRF receptor 1 (CRFR1) and CRF receptor 2 (CRFR2). The signaling cascades initiated by CRF receptor activation are central to the physiological and behavioral responses to stress.

Upon binding of CRF, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation triggers several downstream signaling pathways:

-

Adenylate Cyclase/Protein Kinase A (PKA) Pathway: The activated Gαs subunit stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression.

-

Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CRF receptor activation can also lead to the stimulation of the MAPK/ERK (extracellular signal-regulated kinase) cascade, which plays a role in cell proliferation, differentiation, and survival.

Antagonists developed using this compound as a starting material are designed to block the binding of CRF to its receptors, thereby inhibiting these downstream signaling events and mitigating the effects of stress.

Caption: Simplified CRF receptor signaling pathway.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not consistently available in public databases. Researchers are advised to acquire this data on their own samples for confirmation of identity and purity. The expected spectral characteristics would be consistent with the assigned structure, showing signals for the benzylic protons, the aromatic protons of both the pyridine and benzene rings, and the corresponding carbon signals. Mass spectrometry would be expected to show the molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the CRF receptor system. Its utility stems from the ability to undergo facile cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development.

References

- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 83664-33-9 CAS MSDS (2-BENZYLOXY-5-BROMOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a plausible synthetic route for 2-Benzyloxy-3-bromopyridine (CAS Number: 52200-49-4). This document is intended to be a valuable resource for professionals in research and development who are utilizing this compound in their work.

Core Physical Properties

This compound is a substituted pyridine derivative. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 52200-49-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO | [2][3] |

| Molecular Weight | 264.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 175-178 °C at 6 Torr; 325.8 °C (at 760 Torr) | [1][4] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted); 1.4 g/mL | [1][4] |

| pKa | 1.56 ± 0.22 (Predicted) | [1] |

| Storage Temperature | 2-8°C or Room Temperature | [1][3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus.

Materials:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

-

This compound sample

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensate is forming on the condenser.

-

For vacuum distillation (as reported at 6 Torr), a vacuum pump is connected to the distillation apparatus, and the pressure is lowered to the desired level before heating.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

This compound sample

-

Water bath for temperature control

Procedure (using a graduated cylinder):

-

Weigh an empty, dry graduated cylinder on an analytical balance.

-

Carefully add a known volume of this compound to the graduated cylinder.

-

Weigh the graduated cylinder with the sample.

-

The mass of the sample is the difference between the two weighings.

-

Density is calculated by dividing the mass of the sample by its volume. For higher accuracy, a pycnometer should be used, and the procedure calibrated with a liquid of known density (e.g., water).

Synthetic Workflow

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of similar pyridine derivatives. A likely pathway involves the benzylation of a 3-bromopyridin-2-ol precursor. The following diagram illustrates a generalized experimental workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Safety Information

This compound is considered hazardous.[4] It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

2-Benzyloxy-3-bromopyridine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Benzyloxy-3-bromopyridine, a key intermediate in organic synthesis.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with a benzyl ether group at the 2-position and a bromine atom at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2][3] |

| Molecular Weight | 264.12 g/mol | [1][2][3] |

| CAS Number | 52200-49-4 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 175-178 °C (at 6 Torr) | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

Synthesis

A potential synthetic pathway is illustrated in the workflow diagram below. This process would likely begin with a commercially available brominated hydroxypyridine, which is then reacted with a benzyl halide in the presence of a base to form the desired ether linkage.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available in the current body of literature searched. However, a general procedure for a Williamson ether synthesis, which is the likely reaction type, is provided below. Researchers should optimize these conditions for the specific substrates.

General Protocol for Williamson Ether Synthesis:

-

Preparation: To a solution of 2-hydroxy-3-bromopyridine in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the alkoxide.

-

Addition of Benzyl Halide: Add benzyl bromide (or chloride) dropwise to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Characterization Data

At present, publicly available experimental ¹H and ¹³C NMR spectral data for this compound are limited. For definitive structural confirmation, it is recommended to acquire these spectra upon synthesis.

Applications in Research and Development

Substituted pyridines are crucial building blocks in medicinal chemistry and materials science. The presence of the benzyloxy and bromo functionalities on the pyridine ring of this compound allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 3-position. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage. These features make this compound a valuable intermediate for the synthesis of complex molecular architectures, including potential pharmaceutical candidates and functional materials.

References

Spectroscopic Profile of 2-Benzyloxy-3-bromopyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2-(Benzyloxy)-3-bromopyridine

-

CAS Number: 52200-49-4

-

Molecular Formula: C₁₂H₁₀BrNO

-

Molecular Weight: 264.12 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Benzyloxy-3-bromopyridine. These predictions are based on the analysis of its structural fragments: a 3-substituted pyridine ring, a benzyl group, and an ether linkage.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | Doublet of doublets | 1H | Pyridine H-6 |

| ~7.7 - 7.9 | Doublet of doublets | 1H | Pyridine H-4 |

| ~7.2 - 7.5 | Multiplet | 5H | Phenyl H (benzyl) |

| ~6.9 - 7.1 | Doublet of doublets | 1H | Pyridine H-5 |

| ~5.4 - 5.6 | Singlet | 2H | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Pyridine C-2 (C-O) |

| ~148 - 152 | Pyridine C-6 |

| ~140 - 145 | Pyridine C-4 |

| ~135 - 138 | Phenyl C-ipso (benzyl) |

| ~128 - 130 | Phenyl C-ortho, C-meta, C-para (benzyl) |

| ~118 - 122 | Pyridine C-5 |

| ~110 - 115 | Pyridine C-3 (C-Br) |

| ~68 - 72 | Methylene (-CH₂-) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1600 - 1580 | Strong | C=N/C=C stretch (pyridine ring) |

| 1490 - 1450 | Strong | C=C stretch (phenyl ring) |

| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 1100 - 1000 | Medium | C-Br stretch |

| 750 - 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 263/265 | [M]⁺ Molecular ion peak (presence of Br isotope) |

| 184 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) - often the base peak |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees and a longer relaxation delay (2-5 seconds) are used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Phase (KBr pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

-

Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron Ionization (EI) is a common ionization technique for such molecules.

-

Sample Introduction:

-

GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer.

-

Direct Insertion: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.

-

-

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Solubility Profile of 2-Benzyloxy-3-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-Benzyloxy-3-bromopyridine in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide offers a qualitative assessment based on its structural features and the known properties of related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in their solvents of interest.

Predicted Solubility of this compound

The solubility of a compound is primarily determined by its polarity and its ability to form intermolecular interactions with the solvent. The structure of this compound, featuring a pyridine ring, a benzyloxy group, and a bromine atom, suggests a molecule with moderate polarity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents. Pyridine itself is miscible with water and a wide range of organic solvents.

-

Benzyloxy Group: The benzyl group is nonpolar and will contribute to solubility in nonpolar organic solvents. The ether linkage has some polar character.

-

Bromine Atom: The bromine substituent adds to the molecular weight and has a modest impact on polarity.

Based on these features, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to moderate solubility. It is expected to be poorly soluble in water due to the large nonpolar benzyloxy group. Solubility should increase in alcohols like ethanol and methanol. | The pyridine nitrogen can hydrogen bond with the solvent, but the large hydrophobic benzyloxy group will limit solubility in highly polar solvents like water. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Moderate to high solubility. | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to high solubility, particularly in aromatic solvents like toluene. | The nonpolar benzyloxy group will interact favorably with nonpolar solvents through van der Waals forces. The aromatic nature of toluene will likely lead to good solubility due to pi-stacking interactions with the pyridine and benzene rings. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High solubility. | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method, such as HPLC.

-

HPLC Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Sample Analysis: Inject the filtered sample solution into the HPLC system and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the determined concentration.

-

Workflow for Solubility Determination

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain that details signaling pathways directly involving this compound. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. Therefore, its relevance is more in the context of synthetic chemistry workflows rather than biological signaling pathways.

A logical workflow for the use of this compound in a research setting would involve its synthesis or procurement, followed by its application in a subsequent reaction, and finally the purification and characterization of the desired product.

Logical Workflow for Utilization in Synthesis

Caption: A diagram illustrating the typical lifecycle of this compound as a building block in a synthetic chemistry project.

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Benzyloxy-3-bromopyridine

This technical guide is intended for researchers, scientists, and drug development professionals interested in the thermal properties of 2-Benzyloxy-3-bromopyridine. It provides a comprehensive overview of its predicted thermal stability, potential degradation pathways, and the experimental protocols used to assess these characteristics.

Predicted Thermal Stability

The thermal stability of an organic molecule is influenced by the strength of its chemical bonds and the presence of functional groups that may be susceptible to thermal decomposition. In this compound, the C-O bond of the benzyl ether is anticipated to be the most labile under thermal stress. The C-Br bond on the pyridine ring is also a potential site for thermal cleavage.

1.1. Predicted Thermal Decomposition Data

Quantitative thermal analysis of this compound would likely be performed using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). While specific experimental data is unavailable, the following table presents hypothetical, yet realistic, data that one might expect from such analyses.

| Parameter | Predicted Value | Method | Notes |

| Melting Point (Tm) | 85 - 95 °C | DSC | The melting point is an estimate for a solid organic compound of this molecular weight. |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | Decomposition is expected to initiate with the cleavage of the benzyloxy group. |

| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | TGA (DTG curve) | This represents the temperature at which the most significant weight loss occurs. |

| Residual Mass @ 600 °C | < 5% | TGA | In an inert atmosphere, significant charring is not expected. |

Predicted Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the benzyl ether bond and reactions of the resulting intermediates.

2.1. Initial Degradation Step: Cleavage of the Benzyloxy Group

The primary and most probable initial degradation step is the homolytic cleavage of the benzylic C-O bond, which is weaker than the other bonds in the molecule. This would generate a 3-bromo-2-pyridyloxyl radical and a benzyl radical.

2.2. Subsequent Degradation Pathways

Following the initial cleavage, a cascade of reactions involving the initial radical species can be expected, leading to a variety of degradation products. The pyrolysis of brominated aromatic compounds often results in the formation of hydrogen bromide (HBr) and brominated phenols.[1][2] The benzyl radical can undergo a variety of reactions including dimerization to form bibenzyl, or reaction with other species.

A potential alternative pathway could involve an intramolecular rearrangement, although this is likely to be less favored than radical cleavage at elevated temperatures.

Below is a DOT script representation of the predicted primary degradation pathway.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4]

-

Objective: To determine the decomposition temperature and residual mass.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place a 5-10 mg sample of this compound into a tared TGA pan (typically alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature of ~600 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]

-

Objective: To determine the melting point and enthalpy of fusion.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Below is a DOT script illustrating a general workflow for the thermal analysis of a chemical compound.

Predicted Degradation Products

Based on the predicted degradation pathways, a number of smaller molecules could be formed upon thermal decomposition of this compound. The exact composition of the degradation products would depend on the experimental conditions (e.g., temperature, atmosphere).

| Product | Predicted Source |

| 3-Bromo-2-hydroxypyridine | Cleavage of the C-O bond and hydrogen abstraction. |

| Toluene | From the benzyl radical abstracting a hydrogen atom. |

| Bibenzyl | Dimerization of benzyl radicals. |

| Hydrogen Bromide (HBr) | Elimination from the bromopyridine ring at higher temperatures.[1][2] |

| Benzyl bromide | Reaction between benzyl radical and a bromine source. |

| Various pyridinols and char | Further decomposition and polymerization at high temperatures. |

References

- 1. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. web.williams.edu [web.williams.edu]

Technical Guide: 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original supplier's documentation and adhere to all applicable safety regulations in your institution.

Chemical and Physical Properties

2-Benzyloxy-3-bromopyridine is a substituted pyridine derivative. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 52200-49-4 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Not specified; likely a solid or oil |

| Purity | Typically available at ≥97% |

| Storage Conditions | Room temperature, in a dry, well-ventilated area |

Safety and Hazard Information

While a comprehensive, publicly available toxicological profile for this compound is limited, data from structurally related compounds, such as 2,6-Bis(benzyloxy)-3-bromopyridine, provide valuable insights into its potential hazards. The following table summarizes the likely GHS classifications based on this related compound.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |

Incompatible Materials: Strong oxidizing agents.[2]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, the following is a general guideline for handling this and other substituted pyridine compounds in a research setting.

Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed to minimize exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling and Storage

-

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, or vapor.

-

Prevent contact with skin and eyes.

-

Use appropriate tools to avoid direct physical contact.

-

Ensure all containers are properly labeled.

-

-

Storage:

First Aid Measures

The following first aid measures are recommended based on the potential hazards of similar compounds.

Caption: First Aid Measures for Exposure.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or signaling pathway interactions of this compound. However, substituted pyridines are a common scaffold in medicinal chemistry and drug discovery, often investigated for their potential as kinase inhibitors or for other therapeutic applications. Researchers working with this compound may be exploring its utility as an intermediate in the synthesis of more complex, biologically active molecules.

The general workflow for investigating the biological activity of a novel compound is outlined below.

Caption: General Workflow for Biological Activity Investigation.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 2-Benzyloxy-3-bromopyridine (CAS No. 52200-49-4), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. A summary of its key identifiers is provided below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 52200-49-4[1] |

| Molecular Formula | C₁₂H₁₀BrNO[1] |

| Molecular Weight | 264.12 g/mol [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

It is important to note that while one Safety Data Sheet (SDS) from Santa Cruz Biotechnology does not specify hazard pictograms or statements, another from Fluorochem provides the GHS07 pictogram and the above hazard statements.[1][2] For a related compound, 2,6-Bis(benzyloxy)-3-bromopyridine, hazards also include being harmful if swallowed.[3] Given the structural similarities, caution should be exercised.

Safe Handling Procedures

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that safety showers and eyewash stations are readily accessible.

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] |

| Skin Protection | Wear protective gloves and appropriate protective clothing to prevent skin contact.[1][2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[1] |

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Contaminated clothing should be washed before reuse.[1]

Storage Procedures

Proper storage is necessary to maintain the chemical's stability and prevent hazardous situations.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed.[2] |

| Environment | Store in a dry, cool, and well-ventilated place.[2] |

| Incompatible Materials | Avoid strong oxidizing agents.[1] |

| Other Precautions | Protect from extremes of temperature and direct sunlight.[1] |

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If symptoms persist, call a physician.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1] |

| Inhalation | Remove to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician.[1] |

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleaning: Dam up the spill. Absorb with inert, non-combustible material such as sand or earth. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[1]

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]

-

Hazardous Combustion Products: May include carbon oxides.[1]

Experimental Workflow and Logic Diagrams

To visualize the safe handling and storage workflow, the following diagram has been created.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-3-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bulky benzyloxy protecting group at the 2-position and a reactive bromine atom at the 3-position, allows for a range of selective chemical transformations. The electron-withdrawing nature of the pyridine ring, coupled with the specific placement of the substituents, dictates its reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, including detailed experimental protocols and a summary of its participation in key cross-coupling and substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 52200-49-4 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Purity | Typically >97% from commercial suppliers |

| Storage Conditions | Room temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through the benzylation of 3-bromo-2-hydroxypyridine. This reaction protects the hydroxyl group, enabling subsequent modifications at the bromine-substituted position.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-2-hydroxypyridine

-

Benzyl chloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetone)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using a biphasic system

Procedure:

-

To a solution of 3-bromo-2-hydroxypyridine (1.0 eq.) in the chosen solvent, add the base (1.1-1.5 eq.).

-

If using a biphasic system with aqueous NaOH, add a catalytic amount of a phase-transfer catalyst.

-

To the resulting mixture, add benzyl chloride (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthesis of this compound.

Chemical Reactivity Profile

The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in constructing more complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by flash column chromatography.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | Good |

| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Moderate to High |

Note: The yields are generalized based on typical Suzuki reactions of bromopyridines and may vary.

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted pyridine derivative.

General Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol: Heck Reaction [1][2]

-

To a reaction vessel, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).[1][2]

-

Purge the vessel with an inert gas.

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture (typically 80-120 °C) until the reaction is complete.[1]

-

After cooling, perform an aqueous work-up and extract the product.

-

Purify by column chromatography.

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Moderate to Good |

Note: The yields are generalized based on typical Heck reactions of bromopyridines and may vary.[1]

This reaction is used to form a C-N bond between this compound and a primary or secondary amine.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination [3][4]

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).[4]

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[3]

-

After cooling, quench the reaction and extract the product.

-

Purify by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | Good |

Note: The yields are generalized based on typical Buchwald-Hartwig aminations of bromopyridines and may vary.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling [5][6]

-

To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or DIPA).[5][6]

-

Purge the vessel with an inert gas.

-

Add a suitable solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.

-

Purify by column chromatography.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | Good |

Note: The yields are generalized based on typical Sonogashira couplings of bromopyridines and may vary.[6]

Nucleophilic Substitution

The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution, although this is generally less common for bromides at the 3-position compared to halogens at the 2- or 4-positions. Strong nucleophiles under forcing conditions may lead to substitution.

Deprotection of the Benzyloxy Group

The benzyloxy group can be removed to reveal the 2-hydroxypyridine functionality. This is typically achieved by catalytic hydrogenation.

Experimental Protocol: Debenzylation

-

Dissolve 2-Benzyloxy-3-substituted-pyridine in a suitable solvent (e.g., ethanol or methanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected product.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it a key building block for the construction of diverse and complex substituted pyridine derivatives. The benzyloxy group serves as a robust protecting group that can be removed under standard conditions, further enhancing its synthetic utility. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. kbfi.ee [kbfi.ee]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 2-benzyloxy-3-bromopyridine, a crucial consideration for its application in synthetic chemistry and drug development. Understanding the reactivity of this heterocyclic compound towards electrophiles is paramount for predicting reaction outcomes, designing synthetic routes, and developing novel molecular entities.

Core Concepts: Substituent Effects on the Pyridine Ring

The electrophilicity of the pyridine ring in this compound is intricately governed by the electronic interplay of its substituents: the benzyloxy group at the 2-position, the bromine atom at the 3-position, and the nitrogen atom inherent to the pyridine core.

-

Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1] Under acidic conditions, typically employed in EAS reactions, the nitrogen atom is protonated, further deactivating the ring.[1] Electrophilic attack on the unsubstituted pyridine ring, when it occurs, is directed to the 3- and 5-positions (meta to the nitrogen).[2]

-

2-Benzyloxy Group: The benzyloxy group (-OCH₂Ph) at the 2-position is a strong activating group. The oxygen atom can donate a lone pair of electrons to the pyridine ring through resonance, increasing the electron density, particularly at the positions ortho and para to itself (the 3- and 5-positions). This activating effect counteracts the inherent electron deficiency of the pyridine ring, making EAS more feasible.

-

3-Bromo Group: The bromine atom at the 3-position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate during electrophilic attack at these positions.

The combination of these effects dictates the overall reactivity and regioselectivity of electrophilic substitution on this compound. The powerful activating and ortho-, para-directing influence of the 2-benzyloxy group is expected to be the dominant factor in determining the position of electrophilic attack.

Predicting Regioselectivity of Electrophilic Attack

The primary positions for electrophilic attack on the this compound ring are C-4, C-5, and C-6. Based on the directing effects of the substituents, the most probable site for substitution is the C-5 position .

This prediction is based on the following rationale:

-

The 2-benzyloxy group strongly directs incoming electrophiles to its para-position (C-5) and its ortho-position (C-3). The C-3 position is already occupied by a bromine atom.

-

The 3-bromo group directs to its ortho-positions (C-2 and C-4) and its para-position (C-6). The C-2 position is occupied by the benzyloxy group.

-

The pyridine nitrogen directs to the meta-positions (C-3 and C-5).

The C-5 position is favored as it is the para-position relative to the strongly activating benzyloxy group and a meta-position relative to the ring nitrogen. While the 3-bromo group also directs to C-4 and C-6, the activating effect of the benzyloxy group is generally a stronger directing influence than that of a halogen.

Experimental Evidence and Protocols

While specific experimental data for electrophilic substitution reactions on this compound are not extensively reported in the literature, valuable insights can be drawn from analogous compounds. A patent for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines provides a relevant experimental protocol for nitration. This reaction, conducted on a similar 2,3-disubstituted pyridine, results in the introduction of a nitro group at the 5-position, supporting the predicted regioselectivity.

Representative Experimental Protocol: Nitration of a 2-Alkoxy-3-halopyridine Analogue

The following protocol is adapted from a procedure for the nitration of 2-chloro-6-ethoxypyridine and can serve as a starting point for the nitration of this compound. Caution: This reaction involves the use of strong acids and is highly exothermic. Appropriate safety precautions must be taken.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (68%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture has been prepared and cooled, slowly add this compound dropwise to the mixture. The temperature of the reaction should be carefully monitored and maintained between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice.

-

The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 2-Benzyloxy-3-bromo-5-nitropyridine |

| Bromination | Br₂, FeBr₃ or NBS, CCl₄ | 2-Benzyloxy-3,5-dibromopyridine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | 5-Acyl-2-benzyloxy-3-bromopyridine |

Note: Friedel-Crafts reactions on pyridine rings are often challenging due to the coordination of the Lewis acid catalyst with the pyridine nitrogen, which deactivates the ring.

Visualization of the Nitration Workflow

The following diagram illustrates the general workflow for a typical electrophilic nitration reaction.

Conclusion

The electrophilicity of the pyridine ring in this compound is a result of a complex interplay between the activating benzyloxy group, the deactivating but ortho-, para-directing bromo group, and the inherently electron-deficient pyridine nucleus. Theoretical considerations strongly suggest that electrophilic substitution will preferentially occur at the C-5 position. While direct experimental data on this specific molecule is scarce, established protocols for similar compounds provide a solid foundation for synthetic planning. This guide serves as a valuable resource for researchers aiming to utilize this compound as a building block in the synthesis of more complex and potentially bioactive molecules. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 2-Benzyloxy-3-bromopyridine, a heterocyclic organic compound utilized in chemical synthesis. Due to the limited availability of direct toxicological data for this specific compound, this guide draws upon information from Safety Data Sheets (SDS), studies on structurally related compounds such as brominated pyridines, and general principles of toxicology to offer a thorough assessment for safe handling and use in a research and development setting.

Physicochemical Properties and Identification

This compound is a substituted pyridine derivative. Key identifying information is summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 52200-49-4[1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO[1][2][3] |

| Molecular Weight | 264.12 g/mol [1][2][3] |

| Synonyms | 3-Bromo-2-(phenylmethoxy)pyridine |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The GHS classification indicates potential for skin, eye, and respiratory irritation.[1] A structurally related compound, 2,6-Bis(benzyloxy)-3-bromopyridine, is also classified as harmful if swallowed.[4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Profile

Acute Toxicity

While no specific acute toxicity data for this compound was found, related bromopyridine compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[5] General symptoms of overexposure to pyridine and its derivatives can include headache, dizziness, nausea, and vomiting.[5]

Irritation and Corrosivity

The compound is classified as a skin and eye irritant.[1] Direct contact with the skin may cause redness and irritation.[6] Prolonged or repeated skin contact may lead to dermatitis.[5] Contact with the eyes can cause serious irritation, including redness, pain, and potential damage.[6] It is also expected to cause respiratory tract irritation if inhaled.[1]

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of this compound. However, the broader class of pyridine and its derivatives has been the subject of such studies. Pyridine itself has shown some evidence of genotoxicity in certain in vitro tests but is generally not considered a potent mutagen.[7] The presence of a bromine atom and a benzyloxy group could potentially influence its metabolic activation and genotoxic potential, but this remains to be experimentally determined.

Potential Mechanisms of Toxicity

The toxicity of substituted pyridines can be attributed to several mechanisms, including the generation of reactive oxygen species (ROS) leading to oxidative stress, and direct interaction with cellular macromolecules.[8] The pyridine moiety can undergo metabolic N-oxidation, which may alter its reactivity and toxicity.[7] The bromo-substituent could also play a role in its toxicokinetics and metabolic fate.

Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological evaluation of this compound are not widely published. However, based on general laboratory procedures for similar compounds, the following outlines can be proposed.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2-chloro-3-bromopyridine with benzyl alcohol in the presence of a suitable base.

General Procedure:

-

To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzoxide.

-

A solution of 2-chloro-3-bromopyridine in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is heated to a specified temperature (e.g., 60-80°C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.[9][10][11][12][13]

Protocol Outline:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[10]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[14][15]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[5]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][16]

Spill and Disposal:

-

In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material.[1]

-

Collect the absorbed material into a suitable container for disposal.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1]

Potential Metabolic Pathways and Signaling Interactions

The metabolic fate of this compound has not been specifically studied. However, based on its structure, several metabolic pathways can be postulated.

Phase I Metabolism:

-

Oxidative Metabolism: The pyridine ring and the benzyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This could lead to the formation of various hydroxylated metabolites.

-

O-Debenzylation: Cleavage of the ether linkage would yield 3-bromo-2-hydroxypyridine and benzyl alcohol.

Phase II Metabolism:

-

Conjugation: The hydroxylated metabolites formed during Phase I can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

The interaction of this compound with specific cellular signaling pathways is unknown. Given the general neurotoxic potential of some pyridine derivatives, it is conceivable that it could interfere with neurotransmitter systems or ion channels, but this is purely speculative and requires experimental validation.

Conclusion

This compound is a chemical intermediate that should be handled with care due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data is lacking, the available information on related compounds suggests that it may also be harmful if ingested or absorbed through the skin. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. scbt.com [scbt.com]

- 4. 2,6-Bis(benzyloxy)-3-bromopyridine | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. gov.uk [gov.uk]

- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyloxy-3-bromopyridine from 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of 2-benzyloxy-3-bromopyridine from the readily available starting material, 3-bromopyridine. The synthesis involves the initial N-oxidation of 3-bromopyridine to yield 3-bromopyridine N-oxide, followed by a rearrangement and subsequent O-benzylation to afford the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The presence of the benzyloxy group at the 2-position and a bromine atom at the 3-position provides two reactive sites for further chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. This protocol outlines a reliable and reproducible method for the synthesis of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound from 3-bromopyridine is achieved through a two-step process. The first step involves the oxidation of the pyridine nitrogen in 3-bromopyridine to form 3-bromopyridine N-oxide. In the second step, the intermediate 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-pyridone) is generated in situ and subsequently undergoes an O-benzylation reaction to yield the desired product.

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine from 3-Bromopyridine (via N-Oxide intermediate)